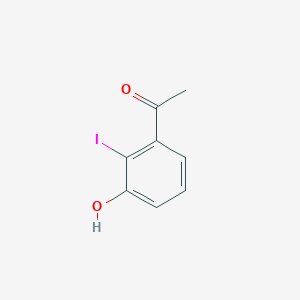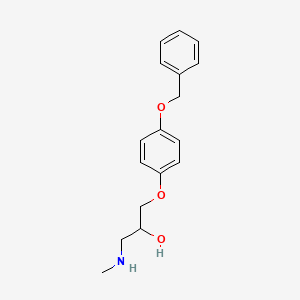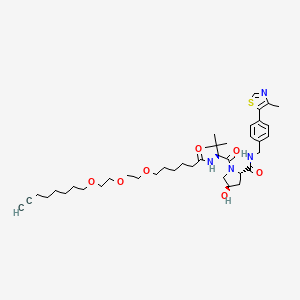
Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate is a polyunsaturated fatty acid ester with a unique configuration of double bonds and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate typically involves the esterification of the corresponding fatty acid. One common method is the reaction of (9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The double bonds can be reduced to single bonds using hydrogenation with a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various reagents depending on the desired functional group.
Major Products Formed
Oxidation: Formation of ethyl (9Z,11E)-13-oxooctadeca-9,11-dienoate.
Reduction: Formation of ethyl octadecanoate.
Substitution: Formation of various substituted esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Wirkmechanismus
The mechanism of action of Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate involves its interaction with cellular receptors and enzymes. It is known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and inflammation . The compound’s hydroxyl group and double bonds are key structural features that enable these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9Z,11E,13Z)-octadecatrienoic acid: A polyunsaturated fatty acid with similar double bond configuration but without the ester group.
(9Z,11E)-9,11-hexadecadienal: A related compound with a shorter carbon chain and different functional groups.
Uniqueness
Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate is unique due to its specific combination of a hydroxyl group, ester functionality, and double bond configuration. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C20H36O3 |
|---|---|
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate |
InChI |
InChI=1S/C20H36O3/c1-3-5-13-16-19(21)17-14-11-9-7-6-8-10-12-15-18-20(22)23-4-2/h9,11,14,17,19,21H,3-8,10,12-13,15-16,18H2,1-2H3/b11-9-,17-14+ |
InChI-Schlüssel |
NYYUOWRORFWXBF-QWAPPMFBSA-N |
Isomerische SMILES |
CCCCCC(/C=C/C=C\CCCCCCCC(=O)OCC)O |
Kanonische SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B12833321.png)
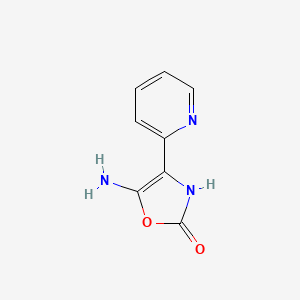
![[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12833339.png)
![1,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12833346.png)

![N-(2-Ethyl-1H-benzo[d]imidazol-1-yl)formamide](/img/structure/B12833353.png)
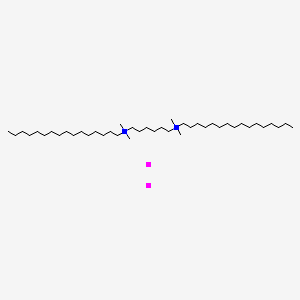
![2-(Piperazin-1-ylmethyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B12833364.png)
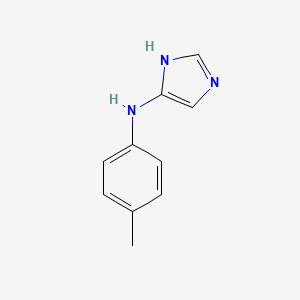
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(methylamino)ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12833369.png)
